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Compound of Interest

(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-
Compound Name: yl)-4-amino-2-methylpentanoate
hydrochloride
Cat. No.: B15556501
\ J

An In-depth Technical Guide to the Physical and Chemical Properties of (2R,4S)-ethyl 5-([1,1'-
biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride: A Key Sacubitril Intermediate

Introduction

In the landscape of cardiovascular therapeutics, the advent of Angiotensin Receptor-Neprilysin
Inhibitors (ARNIS) represents a paradigm shift in the management of heart failure. The
combination drug Sacubitril/Valsartan (marketed as Entresto®) is the first-in-class agent in this
category. Sacubitril is a prodrug that, upon activation, inhibits neprilysin, leading to increased
levels of natriuretic peptides that exert cardioprotective effects.

The synthesis of a complex pharmaceutical agent like Sacubitril is a multi-step process reliant
on the quality and purity of its precursors. This technical guide provides an in-depth analysis of
a pivotal precursor: (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, primarily
in its stable hydrochloride salt form. This intermediate contains the two critical stereocenters of
the final active moiety and serves as the foundational scaffold upon which the succinoyl group
is appended. For researchers, process chemists, and quality control analysts, a thorough
understanding of this intermediate’s properties is paramount for ensuring the efficacy, safety,
and consistent production of the final drug substance.

Chemical Identity and Nomenclature
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Precise identification is the cornerstone of chemical synthesis and analysis. The Sacubitril ethyl
ester intermediate is most commonly handled as a hydrochloride salt to enhance its stability
and handling characteristics.

e |[UPAC Name: ethyl (2R,4S)-4-amino-2-methyl-5-(4-
phenylphenyl)pentanoate;hydrochloride[1][2][3]

e Common Synonyms: Sacubitril Impurity 9 HCI, N-des-succinyl-Sacubitril hydrochloride,
(aR,yS)-y-Amino-a-methyl-[1,1'-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride[2][4][5]

o Chemical Structure (Hydrochloride Salt): (Note: Image is a representation)

Table 1: Identification and Registration

Identifier Value Source(s)
CAS Number (HCI Salt) 149690-12-0 (11121161171
CAS Number (Free Base) 752174-62-2 [1112]
Molecular Formula (HCI Salt) C20H26CINO2 [1112][7]
Molecular Weight (HCI Salt) 347.88 g/mol [1107]
Molecular Formula (Free Base) C20H2sNO:2 [1]
Molecular Weight (Free Base) 311.4 g/mol [1]

Physicochemical Properties

The physical properties of an intermediate dictate its handling, purification, and formulation
strategies. The data presented here pertains to the hydrochloride salt, which is the most
common commercial and developmental form.

Table 2: Summary of Physical Properties

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://www.lgcstandards.com/TC/en/p/TRC-A601540
https://pubchem.ncbi.nlm.nih.gov/compound/25017086
https://www.lgcstandards.com/TC/en/p/TRC-A601540
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92723689.htm
https://m.en.sdsihuanpharm.com/product/Anti_cardiovascular_and_cerebrovascular_diseases/2R_4S_4_Amino_5_biphenyl_4_yl_2_methylpentanoic_Acid_Ethyl_Ester_Hydrochlori.html
https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://www.lgcstandards.com/TC/en/p/TRC-A601540
https://aquigenbio.com/product/sacubitril-impurity-9/
https://www.pharmaffiliates.com/en/products/aromatics/sacubitril-impurities
https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://www.lgcstandards.com/TC/en/p/TRC-A601540
https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://www.lgcstandards.com/TC/en/p/TRC-A601540
https://www.pharmaffiliates.com/en/products/aromatics/sacubitril-impurities
https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://www.pharmaffiliates.com/en/products/aromatics/sacubitril-impurities
https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://pubchem.ncbi.nlm.nih.gov/compound/25017087
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value

Notes & Field
Insights

Source(s)

White to Off-White

Appearance . .
Crystalline Solid

The off-white
appearance can be
indicative of trace
impurities. Color and
morphology should be
consistent batch-to-
batch for process

control.

[1]14]

125 -128 °C or 155 -

Melting Point
162 °C

The significant
discrepancy in
reported melting
ranges is noteworthy.
This could be due to
different polymorphic
forms, residual
solvent, or varying
purity levels. DSC
analysis is
recommended to
confirm the thermal
behavior for a specific
batch.

[4]

Soluble in Methanol
and DMSO; Slightly

soluble in water.

Solubility

Solubility in polar
organic solvents like
methanol facilitates its
use in subsequent
reaction steps and for
preparing analytical
standards. Limited
aqueous solubility is
typical for
hydrochloride salts of

organic esters.

[1]14]
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The hygroscopic

nature necessitates

storage under inert

gas (Nitrogen or

Argon) at controlled
Stability Hygroscopic [4]

temperatures (2-8°C)

and low humidity to

prevent degradation,

primarily ester

hydrolysis.

Chemical Profile and Reactivity
Synthesis Pathway Overview

The generation of the (2R,4S) stereochemistry is the most critical aspect of the synthesis.
Industrial processes are designed for high diastereoselectivity to avoid costly chiral purification
steps later on. A common synthetic route involves the esterification of the corresponding amino
acid.

The process typically begins with (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic
acid. The esterification is achieved using ethanol in the presence of an activating agent like
thionyl chloride (SOCI2). The thionyl chloride converts the carboxylic acid to a more reactive
acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester. This
reaction is typically monitored by HPLC to ensure completion.[4]
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Caption: General workflow for the synthesis of the target intermediate.

Chemical Reactivity and Role in Sacubitril Synthesis

The chemical utility of this intermediate is defined by the primary amine at the C4 position. This
amine is a nucleophile that serves as the reaction site for forming the final Sacubitril molecule.
In the subsequent synthetic step, the intermediate is reacted with succinic anhydride. The
amine attacks one of the carbonyl groups of the anhydride, opening the ring to form an amide
bond and a terminal carboxylic acid. This reaction, an acylation, completes the core structure of
Sacubitril.

The choice of base and solvent for this acylation is critical to prevent side reactions, such as
racemization or hydrolysis of the ethyl ester. Pyridine is often used as a base to neutralize the
newly formed carboxylic acid and drive the reaction to completion.

Stability and Degradation Profile

As a Senior Application Scientist, understanding a molecule's liabilities is as important as
understanding its reactivity.

o Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both
strongly acidic and basic conditions, which would yield the parent amino acid. The
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hygroscopic nature of the hydrochloride salt can introduce water, which may facilitate slow
hydrolysis over time if not stored properly.[4]

o Oxidative Degradation: While the molecule lacks highly susceptible moieties for oxidation,
the primary amine could be a site for oxidative degradation under harsh conditions, though
this is less common than hydrolysis.

o Forced Degradation Insights: Forced degradation studies on the final Sacubitril drug product
show significant degradation in acid and base, primarily through hydrolysis of the ethyl ester.
This strongly supports the hypothesis that the primary stability concern for this intermediate
is its hydrolytic stability. Any stability-indicating analytical method must be able to resolve the
intermediate from its corresponding carboxylic acid degradation product.

Analytical Characterization Protocols

Self-validating protocols are essential for ensuring the quality and consistency of
pharmaceutical intermediates. The following sections outline key analytical methodologies and
their scientific basis.

Spectroscopic Characterization (Expected Features)

While specific, published spectra for this intermediate are not readily available, its structure
allows for a confident prediction of its key spectroscopic features. This predictive analysis is a
vital tool for analysts confirming the identity of synthesized material.

4.1.1 Expected Fourier-Transform Infrared (FTIR) Spectrum

The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of
functional groups.

e ~3400-3300 cm~! (N-H Stretch): A moderate peak corresponding to the primary amine N-H
stretching. As a hydrochloride salt, this peak may be broadened and shifted due to the
presence of the ammonium ion (-NHs*), often appearing in the 3200-2800 cm~1 region.

e ~3100-3000 cm~? (Aromatic C-H Stretch): Multiple sharp, weak peaks characteristic of the
C-H bonds on the biphenyl ring system.
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~2980-2850 cm~1 (Aliphatic C-H Stretch): Stronger peaks from the various methyl and
methylene groups in the pentanoate chain.

~1735 cm~1 (C=0 Ester Stretch): A very strong, sharp absorption peak, which is the most
prominent feature of the spectrum, confirming the presence of the ethyl ester carbonyl group.

~1600 cm~* & ~1500 cm~* (C=C Aromatic Stretch): Two to three sharp peaks of variable
intensity due to the stretching vibrations within the aromatic rings.

~1250-1150 cm~1 (C-O Ester Stretch): A strong peak corresponding to the stretching of the
C-0 single bond of the ester group.

4.1.2 Expected *H NMR Spectrum

Proton NMR is used to confirm the structure and stereochemistry. The predicted signals for the

free base in a solvent like CDCIs would be:

~7.2-7.6 ppm (m, 9H): A complex multiplet region for the 9 aromatic protons of the biphenyl
group.

~4.1 ppm (q, 2H): A quartet for the -OCH:- protons of the ethyl ester, split by the adjacent
methyl group.

~3.0-3.2 ppm (m, 1H): A multiplet for the C4 proton adjacent to the amine.

~2.5-2.8 ppm (m, 3H): Multiplets corresponding to the C5 methylene protons and the C2
proton.

~1.5-1.8 ppm (m, 2H): A multiplet for the C3 methylene protons.
~1.2 ppm (t, 3H): A triplet for the methyl protons (-CHs) of the ethyl ester.
~1.1 ppm (d, 3H): A doublet for the C2-methyl protons.

Amine protons (-NH2): A broad singlet, variable chemical shift.

Chromatographic Purity Assessment: RP-HPLC
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A robust, stability-indicating HPLC method is required to determine the purity of the
intermediate and quantify any related substances, including stereoisomers and degradation
products.

Objective: To separate the main component from potential process impurities and the primary
hydrolytic degradant (the corresponding carboxylic acid).

Step-by-Step Protocol:
e Instrumentation: A standard HPLC system with a UV detector.

e Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 pum patrticle
size) is the workhorse for this type of molecule. The C18 stationary phase provides the
necessary hydrophobicity to retain the biphenyl moiety, allowing for effective separation.

» Mobile Phase Preparation:

o Mobile Phase A: A buffered aqueous solution, such as 10 mM potassium phosphate, with
pH adjusted to a slightly acidic value (e.g., pH 3.0) using phosphoric acid. The buffer
controls the ionization state of the amine, leading to sharp, symmetrical peaks.

o Mobile Phase B: Acetonitrile or Methanol.
e Chromatographic Conditions:

o Elution: A gradient elution is often preferred to resolve early-eluting polar impurities and
late-eluting non-polar impurities. A typical gradient might run from 30% B to 80% B over
20-30 minutes.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30°C to ensure reproducible retention times.

o Detection: UV detection at ~254 nm. The biphenyl ring system is a strong chromophore,
making UV detection highly sensitive for this compound.

o Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in a suitable
diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5
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mg/mL.

o System Suitability: Before analysis, inject a standard solution multiple times to ensure the
system is performing correctly. Key parameters include peak symmetry (Tailing Factor < 1.5)
and reproducibility of retention time and area (%0RSD < 2.0%).

Sample Preparation

Dissolve in Diluent

Weigh Intermediatej

RP-HPLC Analysis

Inject Sample

C18 Column
Buffered Mobile Phase
UV Detector (254 nm)
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y

Acquire Chromatogram

'

Integrate Peaks
Calculate Purity (% Area)
|dentify Impurities

Click to download full resolution via product page
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Caption: Workflow for purity analysis via Reverse-Phase HPLC.

Conclusion

The Sacubitril ethyl ester intermediate, (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-
methylpentanoate hydrochloride, is more than just a precursor; it is the molecular foundation
upon which a life-saving therapeutic is built. Its physicochemical properties—a stable,
crystalline solid with predictable solubility—make it well-suited for industrial pharmaceutical
synthesis. However, its hygroscopic nature and susceptibility to hydrolysis are critical control
points that demand rigorous attention to storage and handling conditions.

The analytical protocols outlined herein, from predictive spectroscopic analysis to robust
chromatographic methods, provide the framework for ensuring the identity, purity, and stability
of this vital intermediate. For any organization involved in the development or manufacturing of
Sacubitril, mastery of the chemistry and analysis of this intermediate is a hon-negotiable
prerequisite for success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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